molecular formula C16H9ClN2O6 B3650886 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3650886
M. Wt: 360.70 g/mol
InChI Key: YEXDTDXUZPNFOX-UHFFFAOYSA-N
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Description

This compound is a benzoxazin derivative with a 4-chloro-3-nitrophenyl group and an acetate group. Benzoxazin derivatives are a class of compounds that have been studied for their potential biological activities . The 4-chloro-3-nitrophenyl group is a type of nitroaromatic compound, which are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . The acetate group is a common functional group in organic chemistry and is often involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazin ring, the 4-chloro-3-nitrophenyl group, and the acetate group. The presence of the nitro group and the acetate group could potentially result in interesting electronic and steric effects .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, the mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazards would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O6/c1-8(20)24-10-3-5-13-11(7-10)16(21)25-15(18-13)9-2-4-12(17)14(6-9)19(22)23/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXDTDXUZPNFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 4
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 6
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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